
DL-Methionine, N-(N-(4-butoxybenzoyl)-DL-phenylalanyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-Methionine, N-(N-(4-butoxybenzoyl)-DL-phenylalanyl)- is a synthetic amino acid that is widely used in the field of biochemistry and physiology. It is commonly referred to as DL-MPB or DL-MPB-DL-Methionine. This compound is an essential amino acid that is not produced by the human body and must be obtained through diet or supplements. DL-MPB-DL-Methionine is used in a variety of applications, including in the synthesis of proteins, as a nutritional supplement, and as a research tool.
Mecanismo De Acción
DL-MPB-DL-Methionine is an essential amino acid that plays a crucial role in protein synthesis and metabolism. It is incorporated into proteins during translation and is also a precursor for the synthesis of other important molecules, such as the antioxidant glutathione. DL-MPB-DL-Methionine also plays a role in the regulation of gene expression and is involved in the synthesis of neurotransmitters.
Biochemical and Physiological Effects:
DL-MPB-DL-Methionine has a number of important biochemical and physiological effects. It is essential for the growth and maintenance of tissues, including muscle and bone. DL-MPB-DL-Methionine is also important for the synthesis of collagen, which is a key component of connective tissue. Additionally, DL-MPB-DL-Methionine is involved in the metabolism of fats and carbohydrates, and is important for the regulation of blood sugar levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DL-MPB-DL-Methionine in lab experiments is that it is a well-characterized compound that is readily available. It is also relatively stable and can be stored for long periods of time. However, one limitation of using DL-MPB-DL-Methionine is that it is a synthetic compound and may not accurately reflect the effects of naturally occurring amino acids in vivo.
Direcciones Futuras
There are a number of potential future directions for research involving DL-MPB-DL-Methionine. One area of interest is the role of DL-MPB-DL-Methionine in aging and age-related diseases. DL-MPB-DL-Methionine has been shown to have antioxidant properties and may play a role in protecting against oxidative stress. Additionally, there is interest in the use of DL-MPB-DL-Methionine as a nutritional supplement for athletes and individuals with muscle wasting disorders. Finally, there is potential for the development of new drugs based on the structure of DL-MPB-DL-Methionine, particularly in the area of cancer research.
Métodos De Síntesis
DL-MPB-DL-Methionine is synthesized through a process called solid-phase peptide synthesis. This involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The process is repeated until the desired peptide sequence is obtained. The final product is then cleaved from the solid support and purified.
Aplicaciones Científicas De Investigación
DL-MPB-DL-Methionine is used extensively in scientific research as a tool to study protein synthesis and metabolism. It is commonly used in cell culture experiments to study the effects of amino acid supplementation on protein synthesis and cell growth. DL-MPB-DL-Methionine is also used in animal studies to investigate the effects of amino acid supplementation on growth and development.
Propiedades
Número CAS |
172798-64-0 |
|---|---|
Nombre del producto |
DL-Methionine, N-(N-(4-butoxybenzoyl)-DL-phenylalanyl)- |
Fórmula molecular |
C25H32N2O5S |
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[(4-butoxybenzoyl)amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C25H32N2O5S/c1-3-4-15-32-20-12-10-19(11-13-20)23(28)27-22(17-18-8-6-5-7-9-18)24(29)26-21(25(30)31)14-16-33-2/h5-13,21-22H,3-4,14-17H2,1-2H3,(H,26,29)(H,27,28)(H,30,31)/t21-,22-/m0/s1 |
Clave InChI |
RNTQOGGYJIBDES-VXKWHMMOSA-N |
SMILES isomérico |
CCCCOC1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)O |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O |
Otros números CAS |
172798-64-0 |
Sinónimos |
(2S)-2-[[(2S)-2-[(4-butoxybenzoyl)amino]-3-phenyl-propanoyl]amino]-4-m ethylsulfanyl-butanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



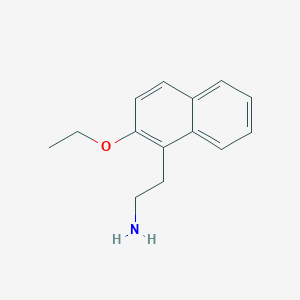


![2-[4-(2-Hydroxyphenyl)benzoyl]benzoic acid](/img/structure/B70950.png)
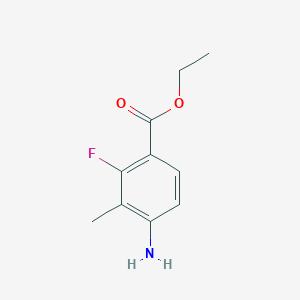
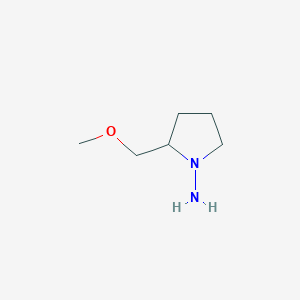
![Ethyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B70957.png)
![3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene](/img/structure/B70960.png)
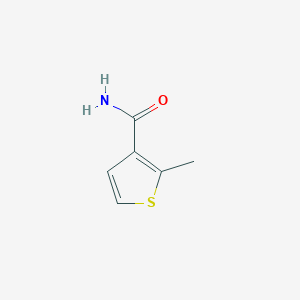

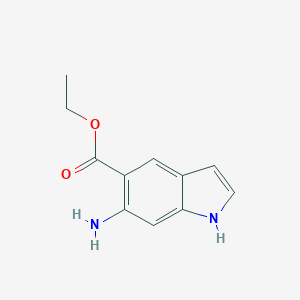
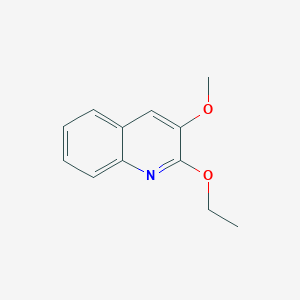
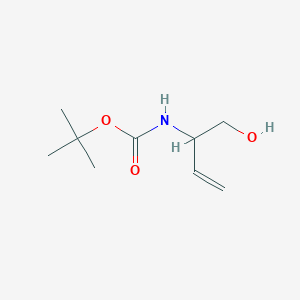
![Hydroxy[(4-methoxybenzoyl)amino]acetic acid](/img/structure/B70976.png)